3-Amino-2-methylpropanamide chemical structure and bonding
3-Amino-2-methylpropanamide chemical structure and bonding
An In-depth Technical Guide to 3-Amino-2-methylpropanamide: Structure, Bonding, and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-Amino-2-methylpropanamide, a pivotal building block in contemporary drug development. We delve into the molecule's core chemical structure, exploring the nuances of its bonding and stereochemistry. This guide offers a detailed examination of scalable synthetic pathways, providing researchers and drug development professionals with actionable protocols and an understanding of the causal factors behind key experimental choices. Furthermore, we situate 3-Amino-2-methylpropanamide within the broader context of medicinal chemistry, highlighting its role as a key intermediate and the therapeutic potential of β-amino acid derivatives.
Introduction: The Significance of 3-Amino-2-methylpropanamide
3-Amino-2-methylpropanamide (IUPAC Name: 3-amino-2-methylpropanamide) is a functionalized β-amino acid derivative. While seemingly simple, its structural motifs—a primary amine, a primary amide, and a chiral center—make it a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] Its molecular architecture allows for specific, controlled introductions of key pharmacophoric elements, essential for achieving desired biological activity and pharmacokinetic profiles.
The utility of β-amino acids and their derivatives is well-established in medicinal chemistry. They serve as foundational components for peptidomimetics, enzyme inhibitors, and as moieties in prodrug design to enhance properties like solubility and bioavailability.[2][3][4] The strategic placement of the amino and methyl groups in 3-Amino-2-methylpropanamide provides steric and electronic features that are crucial for its application in targeted drug synthesis. This guide will elucidate the fundamental chemical principles of this molecule and provide a framework for its practical application in a research and development setting.
Molecular Structure and Chemical Bonding
A thorough understanding of the molecular structure and bonding of 3-Amino-2-methylpropanamide is fundamental to appreciating its reactivity and function as a synthetic intermediate.
Core Structure and Functional Groups
The molecule is built upon a three-carbon propane backbone. Its key features include:
-
A Primary Amide Group (-CONH₂): Located at the C1 position. The carbon atom is sp² hybridized, forming a planar system with the oxygen and nitrogen atoms. This planarity is due to the delocalization of the nitrogen lone pair into the C=O π-system, giving the C-N bond partial double-bond character.
-
A Methyl Group (-CH₃): Attached to the C2 position. This sp³ hybridized carbon introduces a chiral center to the molecule (unless the context is a racemic mixture).
-
A Primary Amine Group (-NH₂): Located at the C3 position. The nitrogen atom is sp³ hybridized, with a lone pair of electrons that confers basicity and nucleophilicity to this functional group.
Bonding Analysis and Intermolecular Forces
The combination of polar functional groups dictates the molecule's physical properties. The N-H bonds in both the amide and amine groups, along with the C=O bond, are significant sites for hydrogen bonding . This capacity for strong intermolecular hydrogen bonding suggests a relatively high melting point and solubility in polar protic solvents.
The C2 carbon is a stereocenter, meaning 3-Amino-2-methylpropanamide can exist as two enantiomers: (R)-3-amino-2-methylpropanamide and (S)-3-amino-2-methylpropanamide. The specific stereochemistry is often critical in pharmaceutical applications, as biological systems (like enzymes and receptors) are chiral and typically interact preferentially with one enantiomer.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 3440-38-8 | ChemScene[1] |
| Molecular Formula | C₄H₁₀N₂O | ChemScene[1] |
| Molecular Weight | 102.14 g/mol | ChemScene[1] |
| SMILES | O=C(N)C(C)CN | ChemScene[1] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | PubChem |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem |
Synthesis and Characterization: A Technical Protocol
The synthesis of functionalized amino amides requires a robust and scalable process to be viable for pharmaceutical development. While specific literature for 3-Amino-2-methylpropanamide is sparse, a well-documented, scalable synthesis for the closely related analog, 3-amino-2,2-dimethylpropanamide, provides a validated template that can be adapted.[5] This process involves three critical transformations: methylation, ammonolysis, and hydrogenation.
Synthetic Workflow Overview
The logical flow of the synthesis is designed to build the carbon skeleton first, followed by the introduction of the nitrogen functionalities in a controlled manner.
Caption: High-level workflow for the synthesis of 3-Amino-2-methylpropanamide.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
This protocol is a representative methodology based on established chemistry for similar structures.[5] Optimization is required for the specific mono-methyl target.
Step 1: Methylation of the α-Carbon
-
Objective: To introduce the methyl group at the C2 position. This is typically achieved via enolate chemistry.
-
Protocol:
-
A suitable starting material, such as ethyl cyanoacetate, is dissolved in an appropriate aprotic solvent (e.g., DCM).
-
A strong base (e.g., NaOH) is added under controlled temperature to deprotonate the α-carbon, forming a nucleophilic enolate. A phase-transfer catalyst (e.g., TBAB) is crucial for facilitating this reaction in a biphasic system.
-
A methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, is added slowly. The enolate attacks the methylating agent in an Sₙ2 reaction.
-
The reaction is monitored by TLC or HPLC until completion. Work-up involves quenching the reaction, separating the organic layer, and purifying the methylated intermediate.
-
-
Causality: The choice of a strong base is essential to generate a sufficient concentration of the enolate for the reaction to proceed efficiently. The phase-transfer catalyst is a key process optimization component, enabling the reaction between the aqueous base and the organic-soluble substrate, thus improving scalability and safety.[5]
Step 2: Ammonolysis of the Ester
-
Objective: To convert the ester functional group into the primary amide.
-
Protocol:
-
The purified methylated intermediate from Step 1 is dissolved in methanol.
-
The solution is saturated with ammonia gas (or a solution of ammonia in methanol is used) at a controlled temperature (e.g., room temperature).
-
The reaction is stirred for several hours (e.g., 10-12 hours) until the ester is fully converted to the amide.[5]
-
The solvent and excess ammonia are removed under reduced pressure to yield the crude amide product.
-
-
Causality: Ammonolysis is a nucleophilic acyl substitution reaction. Using a high concentration of ammonia drives the equilibrium towards the formation of the thermodynamically stable amide product. Methanol is an excellent solvent as it dissolves both the substrate and ammonia.
Step 3: Reduction of the Nitrile to a Primary Amine
-
Objective: To convert the nitrile group (-CN) to the primary amine (-CH₂NH₂).
-
Protocol:
-
The crude amide from Step 2 is dissolved in methanol containing ammonia.
-
A hydrogenation catalyst, such as Raney Nickel, is added to the solution.
-
The mixture is subjected to a hydrogen gas atmosphere (H₂) at elevated temperature and pressure (e.g., 60-65°C).[5]
-
The reaction is monitored until the nitrile is fully reduced.
-
Upon completion, the catalyst is carefully filtered off, and the solvent is evaporated to yield the final product, 3-Amino-2-methylpropanamide. Purification may be achieved via crystallization or column chromatography.
-
-
Causality: Catalytic hydrogenation is a highly efficient and clean method for nitrile reduction. Raney Nickel is a standard choice due to its high activity. The presence of ammonia during hydrogenation is critical to suppress the formation of secondary and tertiary amine byproducts by minimizing the reaction of the newly formed primary amine with intermediate imines.[5]
Applications in Drug Development: A Case Study
The primary value of 3-Amino-2-methylpropanamide and its analogs lies in their role as structural motifs in bioactive molecules. While its direct use is less documented than its dimethyl analog, its structure is representative of a class of compounds used to build potent therapeutics. Derivatives of 3-amino-2-hydroxyamides, for example, have been identified as potent inhibitors of human methionine aminopeptidase-2 (MetAP2), an enzyme target for angiogenesis-related diseases.[6]
The most prominent example involving a close analog is the synthesis of Aliskiren , the first-in-class direct renin inhibitor for the treatment of hypertension.[5] The 3-amino-2,2-dimethylpropanamide fragment constitutes a key part of the molecule that interacts with the enzyme's active site.
Caption: Role of the amino amide fragment from synthesis to therapeutic action.
This relationship underscores the "trustworthiness" pillar of drug development: a reliable, scalable synthesis for a key intermediate is a self-validating system, ensuring a consistent and pure supply for the production of the final drug product. The structural features of the amino amide fragment are precisely engineered to fit into the binding pocket of the target protein, demonstrating the expertise required in modern structure-based drug design.
Conclusion
3-Amino-2-methylpropanamide represents more than a simple chemical; it is an enabling tool for medicinal chemists and pharmaceutical scientists. Its structure, characterized by a chiral center and key hydrogen-bonding functional groups, provides a versatile scaffold for creating complex and highly specific therapeutic agents. The synthetic pathways, while requiring careful optimization, are based on robust and scalable chemical principles, making it a practical intermediate for large-scale production. As drug development continues to move towards more targeted and structurally complex molecules, the demand for well-characterized, high-purity building blocks like 3-Amino-2-methylpropanamide will undoubtedly continue to grow.
References
- Reddy, B. S., et al. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58-65.
-
Sheppard, G. S., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters, 14(4), 865-868. [Link]
-
Guedes, J. V., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2296. [Link]
-
Rather, J. A., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Pharmaceuticals, 15(11), 1366. [Link]
-
Wieczorek, R., & Gzella, A. K. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 432. [Link]
-
PubChem. (n.d.). 3-Amino-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
- 3. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
